(1H-indol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-18(22-9-8-21-17)26-15-3-2-10-23(12-15)19(24)14-4-5-16-13(11-14)6-7-20-16/h4-9,11,15,20H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRXNWHTHPTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula for the compound is , and its structure includes an indole ring, a piperidine moiety, and a methoxypyrazine group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing indole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
The compound may exhibit similar activities due to its structural characteristics.
Anticancer Properties
Indole derivatives are known for their anticancer properties. Research has shown that certain indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines should be further investigated to establish its efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways.
- Receptor Modulation : The indole structure can mimic neurotransmitters or hormones, potentially modulating receptor activities.
- Enzyme Inhibition : The methoxypyrazine moiety may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Case Studies
A notable study examined the effects of similar compounds on human cancer cell lines , where it was found that specific substitutions on the piperidine ring significantly influenced the anticancer activity. The study highlighted the importance of structure-activity relationships in designing effective therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for (1H-indol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step pathways, including:
- Coupling reactions between indole-5-carboxylic acid derivatives and functionalized piperidine intermediates.
- Nucleophilic substitution to introduce the 3-methoxypyrazine moiety via alkoxy-piperidine intermediates.
- Optimization steps : Reaction temperatures (60–100°C), solvent selection (e.g., DMF for polar aprotic conditions), and catalysts (e.g., Pd for cross-coupling).
Yield improvements (40–60%) are achieved through purification techniques like column chromatography and recrystallization .
Q. Which analytical methods are critical for characterizing this compound’s structural integrity and purity?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, methoxy protons at δ 3.8–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (C20H19N3O3, exact mass 361.14 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete substitution reactions .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- Antiproliferative assays (MTT/WST-1) on cancer cell lines (e.g., DU-145 prostate, MCF-7 breast) to screen for IC50 values .
- Tubulin polymerization inhibition : Fluorescence-based assays to assess microtubule disruption, a common mechanism for anticancer agents .
- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT or kinase targets) to identify primary interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity and potency?
Answer:
- Substituent modifications : Replacing the 3-methoxy group on pyrazine with electron-withdrawing groups (e.g., Cl, CF3) enhances target affinity (e.g., FGFR inhibition ).
- Piperidine ring constraints : Introducing spirocyclic or fused rings improves metabolic stability (e.g., reduced CYP3A4 clearance) .
- Indole substitution : Adding methyl or fluorine at the 1-position increases blood-brain barrier penetration in neuropharmacology models .
Q. What mechanistic insights can be derived from in vitro and in vivo models for this compound?
Answer:
- In vitro : Tubulin polymerization assays (IC50 < 1 μM in DU-145 cells) and immunofluorescence confirm microtubule destabilization .
- In vivo : Pharmacokinetic (PK) profiling in rodents reveals moderate oral bioavailability (20–30%) due to first-pass metabolism .
- Mechanistic probes : ROS generation and mitochondrial membrane potential assays validate apoptosis induction .
Q. How can formulation strategies address its pharmacokinetic limitations (e.g., solubility, half-life)?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., crystalline forms in achieve >2 mg/mL) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers extend half-life from 2 to 8 hours in preclinical models .
- Prodrug derivatives : Esterification of the methanone group enhances intestinal absorption .
Q. What synergistic drug combinations could amplify its therapeutic efficacy?
Answer:
Q. How can researchers mitigate potential resistance mechanisms observed in long-term treatment?
Answer:
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer:
Q. How can target engagement be validated in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
